molecular formula C11H13N3 B1415177 5-(2-Phenylethyl)-1H-pyrazol-3-amine CAS No. 1000895-40-8

5-(2-Phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B1415177
CAS No.: 1000895-40-8
M. Wt: 187.24 g/mol
InChI Key: XRFRSAFQLGCWFY-UHFFFAOYSA-N
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Description

Phenethylamines are a group of organic compounds that contain a phenethylamine skeleton, which consists of a phenyl ring bound to an amino (NH2) group through a two-carbon chain . They are found in many organisms and foods, such as chocolate, especially after microbial fermentation .


Synthesis Analysis

The synthesis of phenethylamines can be achieved through various methods. One common method involves the reaction of a suitable substituted benzaldehyde with nitromethane, yielding a β-nitrostyrene, which is then reduced to phenethylamine .


Molecular Structure Analysis

Phenethylamines have a phenyl ring bound to an amino (NH2) group through a two-carbon chain . The molecular structure of each phenethylamine derivative and the unique arrangement of bonds and dispersion interactions significantly change the properties of the compound .


Chemical Reactions Analysis

Phenethylamines can undergo various chemical reactions, including reactions with chloroformate chemistry, leading to the formation of unique products .


Physical and Chemical Properties Analysis

Phenethylamines are usually colorless liquids at room temperature that have a fishy odor, and are soluble in water, ethanol, and ether .

Scientific Research Applications

Synthesis and Dyeing Properties

  • A study focused on synthesizing new heterocycles with dyeing properties using compounds closely related to 5-pyrazolones. These synthesized compounds demonstrated potential in dyeing applications and exhibited unique UV–vis measurements, dyeing performance, and fastness tests (Bagdatli & Ocal, 2012).

Structural Analysis and Reactivity Studies

  • Pyrazole derivatives, including those similar to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, were analyzed using X-ray diffraction and DFT calculations. This research provided insights into the structural properties and reactivity of these compounds, especially under conditions of reductive cyclization (Szlachcic et al., 2020).

Heterocyclic Ketene Aminal Derivatives Synthesis

  • An efficient synthesis method was developed for novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. These compounds are promising for drug discovery, showcasing the potential of 5-pyrazolones in medicinal chemistry (Yu et al., 2013).

Apoptosis Induction and Anti-Infective Properties

  • Certain 1H-pyrazole derivatives, closely related to this compound, have been studied for their potential as apoptosis inducers and anti-infective agents. These compounds showed notable antibacterial and antimalarial activities (Bansal et al., 2020).

Molecular Structure Investigations

  • Studies on s-triazine derivatives incorporating pyrazole, including compounds related to this compound, revealed insights into their molecular structures. These studies used X-ray crystallography and DFT calculations to understand intermolecular interactions and electronic properties (Shawish et al., 2021).

Antiproliferative Activity in Cancer Treatment

  • Novel amide derivatives of pyrazole, similar to this compound, were synthesized and assessed for their antiproliferative activity against human breast cancer cell lines. These compounds showed promise in cancer treatment due to their cytotoxic activities (Panneerselvam et al., 2022).

Mechanism of Action

Phenethylamines act as central nervous system stimulants in humans. They regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Safety and Hazards

Phenethylamines can pose a significant threat if misused. They are used in medicine for their therapeutic applications, but they can also be abused as “designer drugs”, leading to drug abuse-related conditions . Safety data sheets provide detailed information on hazards, protective measures, and safety precautions for handling or working with these substances .

Future Directions

Research into phenethylamines continues to be a vibrant field, with new bioactive phenethylamines being discovered . They are being studied for their potential therapeutic benefits as well as their role in drug abuse.

Properties

IUPAC Name

5-(2-phenylethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFRSAFQLGCWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652904
Record name 5-(2-Phenylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000895-40-8
Record name 5-(2-Phenylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-phenylethyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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